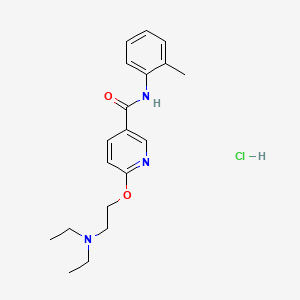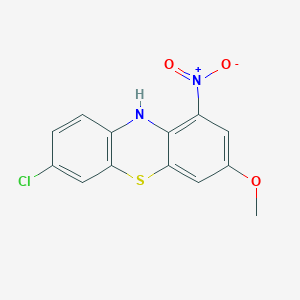![molecular formula C11H22OSi B14452857 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- CAS No. 77172-48-6](/img/structure/B14452857.png)
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C12H24OSi. It is a derivative of cyclohexene, where the hydrogen atoms at the 4,4-positions are replaced by methyl groups, and the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4,4-dimethyl-1-cyclohexene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{4,4-Dimethyl-1-cyclohexene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its saturated analogs.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.
Reduction: Formation of 4,4-dimethylcyclohexane.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- involves the cleavage of the trimethylsilyl group under acidic or basic conditions, revealing the hydroxyl group. This reactivity is exploited in various synthetic applications where the silyl group acts as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-cyclohexene: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1,4-Dimethyl-1-cyclohexene: Similar structure but different substitution pattern, leading to different reactivity.
Cyclohexene, 4-ethenyl-1,4-dimethyl-: Contains an additional ethenyl group, altering its chemical properties.
Uniqueness
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides stability and reactivity that can be selectively manipulated in synthetic applications. This makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
77172-48-6 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-11(2)8-6-10(7-9-11)12-13(3,4)5/h6H,7-9H2,1-5H3 |
InChI Key |
WLFLXRYIROTBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
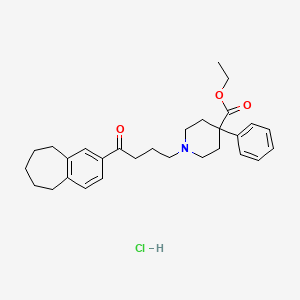
![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
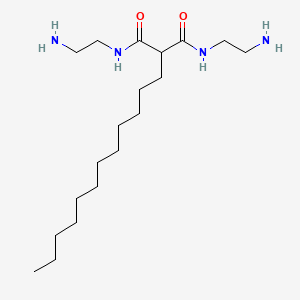
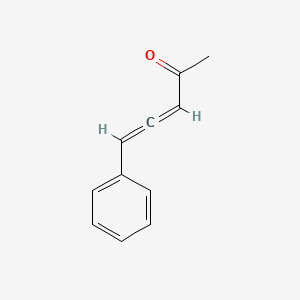
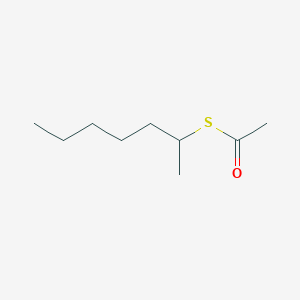
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
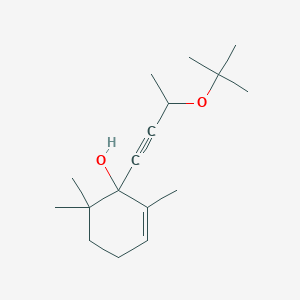
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
